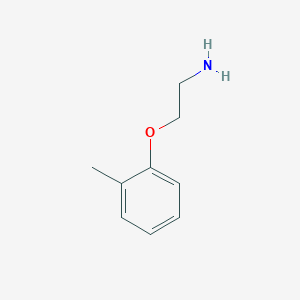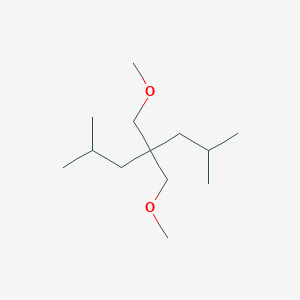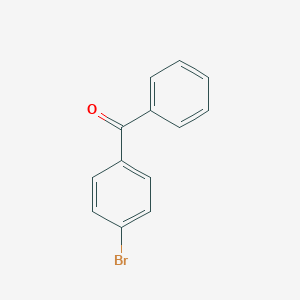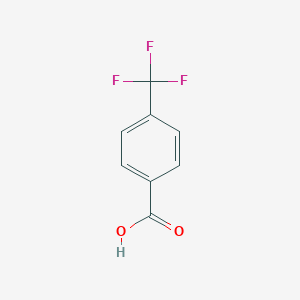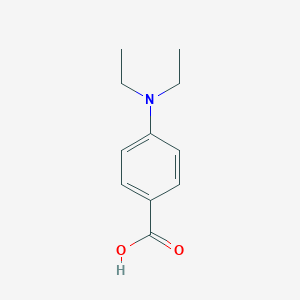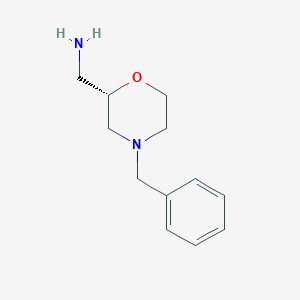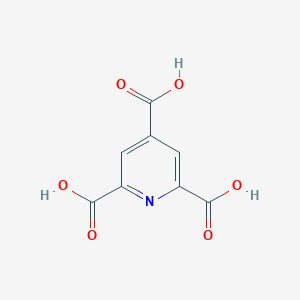
3,4-Diphenylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenylcyclopent-2-en-1-one (DPC) is an organic compound that belongs to the cyclopentenone family. It is a yellow crystalline solid that is widely used in scientific research due to its unique chemical properties. DPC has been the subject of numerous studies over the years, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Wirkmechanismus
The mechanism of action of 3,4-Diphenylcyclopent-2-en-1-one is complex and not fully understood. However, it is known that 3,4-Diphenylcyclopent-2-en-1-one is a reactive electrophile that can react with nucleophiles such as thiols and amines. 3,4-Diphenylcyclopent-2-en-1-one can also induce the production of reactive oxygen species (ROS) and activate the nuclear factor kappa B (NF-κB) pathway. These mechanisms are thought to be responsible for the various biological effects of 3,4-Diphenylcyclopent-2-en-1-one.
Biochemical and Physiological Effects:
3,4-Diphenylcyclopent-2-en-1-one has been shown to have a wide range of biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate the immune response. 3,4-Diphenylcyclopent-2-en-1-one has also been shown to have anti-inflammatory and anti-oxidant properties, and it has been suggested that 3,4-Diphenylcyclopent-2-en-1-one may have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-Diphenylcyclopent-2-en-1-one is its versatility and its ability to react with a wide range of nucleophiles. This makes it a useful tool for studying various biological processes. However, one of the limitations of 3,4-Diphenylcyclopent-2-en-1-one is its potential toxicity, and care must be taken when handling and using this compound in the laboratory.
Zukünftige Richtungen
There are many future directions for the study of 3,4-Diphenylcyclopent-2-en-1-one, including its use in the development of new drugs for the treatment of cancer and other diseases, its use as a fluorescent probe for the detection of DNA damage, and its use in the study of oxidative stress and inflammation. Other future directions for the study of 3,4-Diphenylcyclopent-2-en-1-one include its use in the development of new imaging techniques and its use in the study of epigenetic modifications.
Conclusion:
In conclusion, 3,4-Diphenylcyclopent-2-en-1-one is a versatile and important compound that has a wide range of scientific research applications. Its unique chemical properties make it a valuable tool for studying various biological processes, and its potential therapeutic applications make it an exciting area of research for the future.
Synthesemethoden
3,4-Diphenylcyclopent-2-en-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Friedel-Crafts acylation reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the reaction of benzaldehyde with cyclopentanone in the presence of a base catalyst such as sodium hydroxide. The Friedel-Crafts acylation reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Wittig reaction involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenylcyclopent-2-en-1-one has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of DNA damage, its use as a photosensitizer for photodynamic therapy, and its use as a chemical inducer of apoptosis. 3,4-Diphenylcyclopent-2-en-1-one has also been used in the study of oxidative stress and inflammation, as well as in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
24771-62-8 |
|---|---|
Produktname |
3,4-Diphenylcyclopent-2-en-1-one |
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3,4-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 |
InChI-Schlüssel |
JDBDZYFLZFNDLM-UHFFFAOYSA-N |
SMILES |
C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
24771-62-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



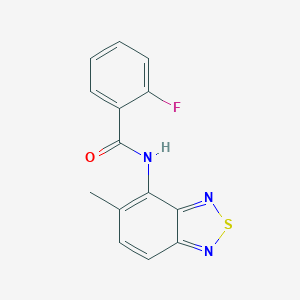
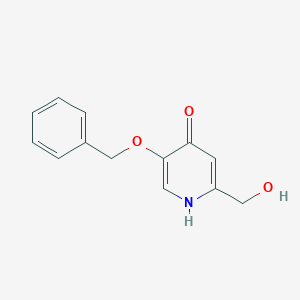
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)

